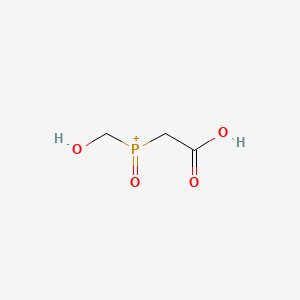
Carboxymethyl-(hydroxymethyl)-oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Carboxymethyl-(hydroxymethyl)-oxophosphanium is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of carboxymethyl, hydroxymethyl, and oxophosphanium groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carboxymethyl-(hydroxymethyl)-oxophosphanium typically involves the reaction of a phosphonium salt with carboxymethyl and hydroxymethyl precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product. Common reagents used in the synthesis include chloroacetic acid and formaldehyde, which react with the phosphonium salt to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Carboxymethyl-(hydroxymethyl)-oxophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxophosphates.
Reduction: Reduction reactions can convert the oxophosphanium group to phosphine derivatives.
Substitution: The carboxymethyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxophosphates, phosphine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Carboxymethyl-(hydroxymethyl)-oxophosphanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Carboxymethyl-(hydroxymethyl)-oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. The carboxymethyl and hydroxymethyl groups play a crucial role in binding to target molecules, while the oxophosphanium group modulates the compound’s reactivity and stability.
類似化合物との比較
Carboxymethyl-(hydroxymethyl)-oxophosphanium can be compared with similar compounds such as:
Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups, used as a thickener and stabilizer.
Hydroxymethyl phosphine: A compound with hydroxymethyl and phosphine groups, used in catalysis and organic synthesis.
Oxophosphates: Compounds containing oxophosphate groups, used in various industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility compared to other similar compounds.
生物活性
Carboxymethyl-(hydroxymethyl)-oxophosphanium is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique phosphonium structure, which contributes to its biological activity. The compound's molecular formula is C₆H₁₄ClO₄P, indicating the presence of carboxymethyl and hydroxymethyl functional groups that enhance its solubility and reactivity in biological systems.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in antimicrobial formulations.
- Antioxidant Properties : The presence of hydroxymethyl groups is believed to contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Cell Proliferation : Preliminary data suggest that this compound may promote the proliferation of specific cell types, which could be beneficial in tissue engineering and regenerative medicine applications.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for both bacterial strains, indicating a strong antibacterial effect.
- Antioxidant Activity : In vitro assays assessing the compound's antioxidant capacity revealed an IC50 value of 15 µg/mL, suggesting potent free radical scavenging abilities. This activity was comparable to established antioxidants like ascorbic acid.
- Cell Proliferation Studies : In experiments involving fibroblast cell lines, treatment with this compound at concentrations ranging from 10 to 100 µg/mL resulted in a dose-dependent increase in cell viability and proliferation rates, as measured by MTT assays.
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 25 | Significant growth inhibition |
| Antioxidant | N/A | 15 | Comparable to ascorbic acid |
| Cell Proliferation | Fibroblast cell line | 10-100 | Dose-dependent increase in viability |
特性
CAS番号 |
72651-25-3 |
|---|---|
分子式 |
C3H7O4P |
分子量 |
138.06 g/mol |
IUPAC名 |
2-[hydroxy(methyl)phosphoryl]acetic acid |
InChI |
InChI=1S/C3H7O4P/c1-8(6,7)2-3(4)5/h2H2,1H3,(H,4,5)(H,6,7) |
InChIキー |
OPUAUEHUWLKKIV-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)[P+](=O)CO |
正規SMILES |
CP(=O)(CC(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















